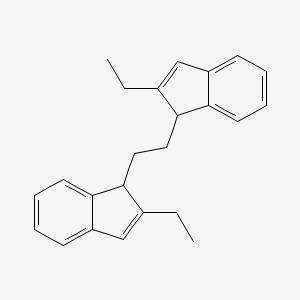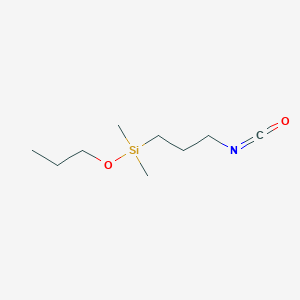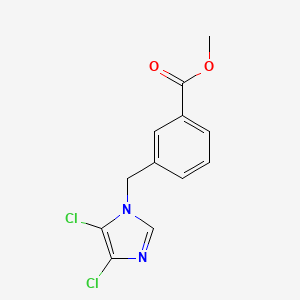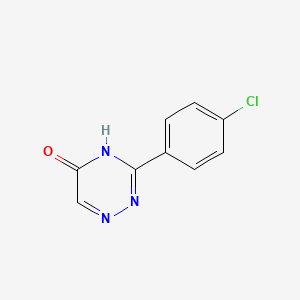![molecular formula C14H24N2O B12556756 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL CAS No. 142644-91-5](/img/structure/B12556756.png)
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3-methylphenyl with 2-bromoethylamine, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, amines.
Substitution: Various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methylpentan-1-ol: A structurally similar compound with a simpler structure.
2-(4-Amino-3-methylphenyl)ethylamine: Shares the aromatic amine group but lacks the pentanol chain.
4-Amino-3-methylphenol: Contains the aromatic amine and hydroxyl groups but lacks the ethylamine and pentanol chains.
Uniqueness
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
142644-91-5 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
5-[2-(4-amino-3-methylphenyl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C14H24N2O/c1-12-11-13(5-6-14(12)15)7-9-16-8-3-2-4-10-17/h5-6,11,16-17H,2-4,7-10,15H2,1H3 |
Clave InChI |
XQQMGAVLKSPMBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCNCCCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)


![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)





